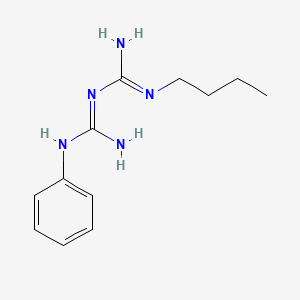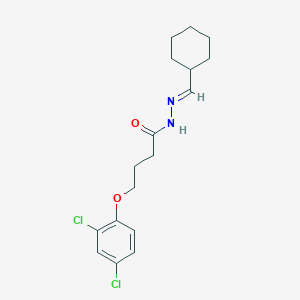
(4-bromophenyl)(2,3-dimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromophenyl)(2,3-dimethoxybenzyl)amine, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However,
作用機序
The mechanism of action of (4-bromophenyl)(2,3-dimethoxybenzyl)amine is similar to other psychedelic drugs. It binds to the serotonin 2A receptor and activates it, leading to the release of neurotransmitters such as dopamine and glutamate. This results in altered perception, mood, and thought processes, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-bromophenyl)(2,3-dimethoxybenzyl)amine are still being studied. However, it is known to cause profound alterations in perception, mood, and cognition. Users have reported experiencing vivid visual and auditory hallucinations, altered sense of time and space, and profound emotional experiences. These effects are thought to be due to the activation of the serotonin 2A receptor and the release of neurotransmitters such as dopamine and glutamate.
実験室実験の利点と制限
The advantages of using (4-bromophenyl)(2,3-dimethoxybenzyl)amine in lab experiments include its potency and selectivity for the serotonin 2A receptor. This makes it a valuable tool for studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications. However, the use of (4-bromophenyl)(2,3-dimethoxybenzyl)amine in lab experiments is limited by its psychoactive properties and potential for abuse. Specialized equipment and expertise are required for its handling and synthesis, making it less accessible to researchers without the necessary resources.
将来の方向性
There are several future directions for research on (4-bromophenyl)(2,3-dimethoxybenzyl)amine. One potential application is in the development of novel therapies for mental health disorders such as depression and anxiety. Studies have shown that psychedelic drugs can have profound and long-lasting effects on mood and cognition, making them a promising avenue for future research. Additionally, further studies are needed to understand the long-term effects of (4-bromophenyl)(2,3-dimethoxybenzyl)amine on the brain and its potential for abuse. This will help to inform policy decisions regarding its legal status and regulation.
Conclusion
In conclusion, (4-bromophenyl)(2,3-dimethoxybenzyl)amine is a synthetic psychedelic drug that has gained popularity as a recreational drug. However, its scientific research applications are focused on its effects on the central nervous system and its potential therapeutic applications. Studies have shown that (4-bromophenyl)(2,3-dimethoxybenzyl)amine acts as a potent agonist of the serotonin 2A receptor, leading to altered perception, mood, and thought processes. Its potency and selectivity make it a valuable tool for studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications. However, its psychoactive properties and potential for abuse limit its use in lab experiments and highlight the need for further research to understand its long-term effects on the brain.
合成法
The synthesis of (4-bromophenyl)(2,3-dimethoxybenzyl)amine involves the reaction of 2,3-dimethoxybenzaldehyde with 4-bromophenylmagnesium bromide, followed by the addition of ammonium chloride and sodium triacetoxyborohydride. The resulting product is then purified using chromatography techniques. The synthesis of (4-bromophenyl)(2,3-dimethoxybenzyl)amine is relatively straightforward and can be achieved in a few steps. However, due to its psychoactive properties, the synthesis and handling of this compound require specialized knowledge and equipment.
科学的研究の応用
The scientific research applications of (4-bromophenyl)(2,3-dimethoxybenzyl)amine are mainly focused on its effects on the central nervous system. Studies have shown that (4-bromophenyl)(2,3-dimethoxybenzyl)amine acts as a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of many psychedelic drugs. This makes it a valuable tool for studying the mechanisms of action of these compounds and their potential therapeutic applications.
特性
IUPAC Name |
4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-18-14-5-3-4-11(15(14)19-2)10-17-13-8-6-12(16)7-9-13/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLHEDGTQWMZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)
![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)

![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)



![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)

![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)

![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)